3-Benzo[1,3]dioxol-5-yl-acrylamide
Description
3-Benzo[1,3]dioxol-5-yl-acrylamide, also known as (2E)-3-(1,3-benzodioxol-5-yl)acrylamide (CAS 5813-92-3), is a cinnamamide derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) substituent. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol and a logP (octanol/water partition coefficient) of 1.40, indicating moderate hydrophobicity . The compound is synthesized via hydrolysis of methyl ester precursors followed by amidation (e.g., using thionyl chloride and amines) . It serves as a key intermediate in medicinal chemistry, particularly in the design of estrogen receptor ligands and antimicrobial agents .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H2,11,12) |
InChI Key |
MUUVUPIRNSULQW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Acrylamide Derivatives
The benzo[1,3]dioxol-5-yl-acrylamide scaffold is modified by varying substituents on the acrylamide nitrogen or the benzene ring. Key derivatives include:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings and Trends
Impact of N-Substituents: Alkyl groups (e.g., –N(CH₃)₂, –N(C₂H₅)₂) increase molecular weight and hydrophobicity, enhancing membrane permeability. These derivatives are intermediates in drug synthesis . Aryl groups (e.g., –N(C₆H₅)₂) significantly elevate molecular weight and steric bulk.
Stereochemical Considerations: The E-isomer (trans configuration) is predominant in bioactive derivatives, while the Z-isomer is a minor impurity (<3%) in commercial batches .
Impurities and Safety: Common impurities include 3,4-(methylenedioxy)cinnamic acid (≤3%), a hydrolysis byproduct, and residual solvents. EFSA evaluations emphasize the absence of genotoxic risks in the diphenyl derivative at intended exposure levels .
Synthetic Pathways :
- Step 1 : Hydrolysis of methyl 3-benzo[1,3]dioxol-5-yl-acrylate (13) with NaOH yields trans-3-benzo[1,3]dioxol-5-yl-acrylic acid (14) (99% yield) .
- Step 2 : Reaction with thionyl chloride forms the acyl chloride (15), which is coupled with amines (e.g., dimethylamine, diphenylamine) to generate target acrylamides .
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